Entecavir Impurity A is a diastereomeric impurity found in entecavir drug substances and drug products. [] It is a critical quality attribute that needs to be monitored and controlled during the manufacturing process of entecavir. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. [] In the context of pharmaceutical development, impurities, including diastereomeric impurities like Entecavir Impurity A, can impact the safety and efficacy of the drug product. Therefore, their identification, characterization, and control are crucial aspects of drug development and quality assurance.
Entecavir Impurity A is a significant byproduct formed during the synthesis of entecavir, an antiviral medication primarily used for treating hepatitis B. Understanding this impurity is crucial for pharmaceutical research and quality control, as impurities can influence the safety and efficacy of the final drug product. Entecavir Impurity A is classified as a purine derivative, specifically an isomeric impurity of entecavir, which has implications in both chemical synthesis and biological activity .
Entecavir Impurity A is generated during the synthetic pathway of entecavir, which involves multiple steps including the use of guanine derivatives and various organic solvents. Its presence is monitored in pharmaceutical manufacturing to ensure compliance with quality standards. The compound is classified under the category of pharmaceutical impurities, which are unintentional byproducts that can arise during drug synthesis .
The synthesis of Entecavir Impurity A typically follows the initial steps of entecavir production. Key methods include:
Notably, alternative methods such as hydrolysis and acetylation may also be involved in generating intermediates leading to Entecavir Impurity A.
The molecular structure of Entecavir Impurity A can be represented by its SMILES notation:
This structure indicates a complex arrangement typical of purine derivatives, featuring multiple chiral centers. The compound's stereochemistry is critical for understanding its biological interactions .
Entecavir Impurity A can participate in several types of chemical reactions:
Understanding these reactions is vital for developing methods to control impurity levels during drug production.
Entecavir Impurity A competes with deoxyguanosine triphosphate (dGTP) within the hepatitis B virus polymerase, inhibiting its function. This interaction leads to a reduction in viral replication by disrupting the polymerase's ability to synthesize viral DNA. The mechanism underscores the importance of monitoring impurities like Entecavir Impurity A, as they can influence therapeutic outcomes .
Entecavir Impurity A exhibits specific physical and chemical properties that are relevant for its identification and quantification:
These properties are essential for analytical methods used in quality control processes within pharmaceuticals .
Entecavir Impurity A has various applications in scientific research:
Molecular Identity:
Structural Features:Entecavir Impurity A retains the core purine scaffold and cyclopentyl moiety of entecavir but exhibits stereochemical deviations at the C1’, C3’, or C4’ chiral centers. These alterations disrupt the molecule’s optimal binding geometry with HBV polymerase. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts at δ 7.85 ppm (H-8) and δ 4.35–4.55 ppm (cyclopentyl hydrogens), differentiating it from the parent drug [5] [8].
Functional Consequences:Enzyme kinetics studies demonstrate that Impurity A triphosphate exhibits 300-fold reduced inhibition of HBV reverse transcriptase compared to entecavir triphosphate. This results from suboptimal positioning within the nucleotide-binding pocket, diminishing its ability to compete with endogenous dGTP. Consequently, formulations enriched in this impurity show compromised antiviral efficacy, particularly against lamivudine-resistant HBV strains [7].
Table 1: Molecular Identifiers of Entecavir Impurity A
Property | Specification |
---|---|
IUPAC Name | 2-Amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one |
CAS Number | 135605572 / 1984788-96-6 (furoentecavir variant) |
Molecular Formula | C~12~H~15~N~5~O~3~ |
Exact Mass | 277.28 g/mol |
Key Spectral Signatures | 1H-NMR: δ 7.85 (s, 1H, H-8), 6.25 (d, 1H, =CH₂) |
Analytical Challenges:Diastereomeric impurities like Entecavir Impurity A necessitate advanced chiral separation techniques due to their physicochemical similarity to entecavir. High-performance liquid chromatography (HPLC) methods employing Inertsil Poroshell C18 columns resolve this impurity at 0.009% detection limits using isocratic elution (phosphate buffer/acetonitrile, 1.2 mL/min flow rate). Method validation confirms linearity (R² > 0.999) across 0.05–0.5 μg/mL, critical for quantifying trace impurities [6] [9].
Polymorphic Implications:Entecavir exists as monohydrate (ENT-H) and anhydrous (ENT-A) polymorphs. ENT-H, the preferred clinical form, converts to ENT-A above 80°C during manufacturing. Powder X-ray diffraction (PXRD) quantifies ENT-A in ENT-H mixtures using characteristic peaks at 17.1° 2θ (ENT-A) and 17.4° 2θ (ENT-H). Raman spectroscopy complements this by detecting C=O vibrational shifts at 1,680 cm⁻¹ (ENT-A) versus 1,695 cm⁻¹ (ENT-H), enabling ≤0.5% quantification accuracy [3].
Manufacturing Control Points:
Table 2: Analytical Techniques for Entecavir Impurity Detection
Method | Target Impurity | Detection Limit | Key Parameters |
---|---|---|---|
Chiral HPLC | Diastereomers | 0.009% | C18 column; phosphate/ACN mobile phase |
PXRD | Polymorphs | 0.5% w/w | Peaks at 17.1° (ENT-A) and 17.4° (ENT-H) 2θ |
Raman Spectroscopy | Polymorphs | 0.3% w/w | C=O vibrations: 1,680 cm⁻¹ (ENT-A) |
GC-HPLC | Benzyl halides | 0.05 μg/mL | Inertsil Poroshell C18; 210 nm detection |
ICH Compliance Framework:Entecavir Impurity A is stringently controlled per ICH Q3A(R2) and Q3B(R2) thresholds for unidentified impurities (≤0.10%). The FDA mandates its profiling in drug substance batches, requiring toxicological qualification if levels exceed 0.15%. Genotoxicity assessments (Ames test, chromosomal aberration assays) are compulsory, as impurities may disrupt DNA repair pathways (e.g., PARP1 inhibition) even if the parent drug lacks such risks [2] .
Patent and Market Implications:Patent evergreening strategies for entecavir include claims covering low-dose formulations (0.5 mg) and synthetic processes. Though the base patent expired in 2011, secondary patents (e.g., WO/2013/177672) extended exclusivity in regions like South Africa until 2026. Litigation in India (2013) invalidated such patents, enabling generic entry but intensifying impurity control requirements to ensure therapeutic equivalence [6] .
Global Standards Convergence:
Table 3: Global Regulatory Milestones for Entecavir Impurity Control
Regulatory Body | Guideline | Requirement | Impact |
---|---|---|---|
FDA | ICH Q3A(R2) | Qualification threshold: 0.15% | Batch rejection if exceeded |
EMA | EP 10.0 | Identification threshold: 0.10% | Requires NMR/LC-MS characterization |
WHO | PQ Assessment | Genotoxic impurities: ≤1 ppm | Harmonized with ICH M7 |
Indian Patent Office | Patent Act 1970 | Section 3(d): Invalidated secondary patents (2013) | Enabled generic manufacturing |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8